Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Another thiazole derivative with antimicrobial properties.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism.
Abafungin: An antifungal medication containing a thiazole ring
Uniqueness
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing nitrogen and sulfur. This configuration is crucial for its biological activity due to the electron delocalization within the ring, enhancing its reactivity with biological targets. The molecular formula is C6H10N2S with a molecular weight of approximately 142.22 g/mol .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development. Its mechanism may involve the inhibition of bacterial enzyme activity or disruption of cellular processes.
- Antiviral Properties : Preliminary studies suggest that this compound can inhibit viral replication, although the specific mechanisms remain under investigation. It may interact with viral proteins or host cell pathways critical for viral life cycles.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity appears to be dose-dependent, with significant effects observed at concentrations ranging from 10 µM to 50 µM in MTT assays .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered gene expression and metabolic processes in cells.
- Cell Cycle Disruption : In cancer cells, it induces multipolar spindle formation during mitosis, leading to aberrant cell division and increased cell death. This effect is particularly pronounced in cells with centrosome amplification .
- Interaction with Cellular Targets : The thiazole moiety allows for binding to various biomolecules, including enzymes and receptors, altering their function and contributing to the compound's overall biological effects .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against multiple bacterial strains | |
Antiviral | Inhibits viral replication | |
Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the effects of this compound on various cancer cell lines using an MTT assay. Results indicated:
- HepG2 Cells : Significant reduction in metabolic activity at concentrations above 25 µM.
- HT-29 Cells : Induction of apoptosis was observed at 50 µM.
- MCF-7 Cells : Notable cytotoxic effects were recorded at doses exceeding 30 µM.
These findings suggest that the compound could serve as a potential therapeutic agent in oncology .
Properties
IUPAC Name |
N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-8-4-6(9-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJZEQERCVTNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CNC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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